molecular formula C20H20O5 B283997 8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one

8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one

Cat. No.: B283997
M. Wt: 340.4 g/mol
InChI Key: GUZLKVIOJUVWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as flavonoids, which are naturally occurring compounds found in many plants.

Mechanism of Action

8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines help to destroy cancer cells by triggering apoptosis, or programmed cell death. This compound also inhibits the formation of blood vessels that supply nutrients to tumors, which can slow down their growth and spread.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It activates the immune system, induces the production of cytokines, inhibits the formation of blood vessels, and triggers apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one. One area of interest is the development of new derivatives of this compound that may have improved efficacy and safety profiles. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including condensation, oxidation, and cyclization. The final product is obtained as a white solid, which is purified using column chromatography.

Scientific Research Applications

8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a wide range of cancer cell lines and animal models. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the body's immune response.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

8,9-dimethoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one

InChI

InChI=1S/C20H20O5/c1-20(2)6-5-11-7-12-15(9-14(11)25-20)24-16-10-18(23-4)17(22-3)8-13(16)19(12)21/h7-10H,5-6H2,1-4H3

InChI Key

GUZLKVIOJUVWLQ-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=C3C(=C2)C(=O)C4=CC(=C(C=C4O3)OC)OC)C

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC4=CC(=C(C=C4C3=O)OC)OC)C

Origin of Product

United States

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